6-Methylquinoline-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methylquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-8-2-3-11-10(6-8)9(7-12)4-5-13-11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEOJNSHNFMCNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN=C2C=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Reaction Pathways
Historical Context and Evolution of Quinoline (B57606) Synthesis Relevant to 6-Methylquinoline-4-carbonitrile
Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.orgmdpi.com Its structure, a fusion of a benzene (B151609) and a pyridine (B92270) ring, was confirmed later, sparking extensive research into its synthesis due to the prevalence of the quinoline core in biologically active compounds, most notably the antimalarial alkaloid quinine. wikipedia.orgmdpi.comnih.gov
The late 19th century saw the development of several foundational synthetic methods that remain relevant today. iipseries.org The Skraup synthesis (1880) was one of the earliest, producing quinoline from aniline (B41778) and glycerol (B35011). iipseries.orgnumberanalytics.com This was soon followed by other seminal contributions, including the Doebner-von Miller, Friedländer, Conrad-Limpach, and Pfitzinger reactions, each offering different pathways to substituted quinolines. wikipedia.orgiipseries.orgnih.gov
The evolution of these methods has been driven by the need for greater control over substitution patterns, as required for the synthesis of specific isomers like 6-methylquinoline (B44275). For instance, the Skraup or Doebner-von Miller reaction of p-toluidine (B81030) logically leads to a 6-methylquinoline core. lookchem.com Similarly, methods that build the pyridine ring onto a pre-substituted benzene derivative, such as the Friedländer or Conrad-Limpach synthesis, allow for precise placement of the methyl group. The subsequent introduction or formation of the 4-carbonitrile group represents a further synthetic challenge addressed by both classical transformations and modern advancements. oup.comvulcanchem.com
Modern and Green Synthetic Strategies for this compound and Analogs
In recent years, the focus of synthetic chemistry has shifted towards the development of environmentally benign and efficient methods. This has led to the exploration of various modern techniques for the synthesis of this compound and its analogs. These strategies often result in higher yields, shorter reaction times, and a reduction in the use of hazardous materials. acs.orgnih.govrsc.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. mdpi.com In the context of quinoline-4-carbonitrile (B1295981) synthesis, microwave irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.netresearchgate.net For instance, the synthesis of various quinoline/benzo[h]quinoline-3-carbonitrile derivatives has been achieved rapidly and efficiently through a one-pot reaction under microwave irradiation in solvent-free conditions, utilizing a nanostructured TiO2 photocatalyst. researchgate.net This approach highlights the dual benefits of microwave assistance and nanocatalysis in promoting green chemistry principles. researchgate.netrsc.org
Researchers have successfully synthesized a library of quinoline thiosemicarbazones, which are derivatives of quinoline-3-carbaldehyde, using microwave-assisted condensation. mdpi.com This method proved to be superior to conventional heating, affording the target compounds in excellent yields within a matter of minutes. mdpi.com Similarly, a simple and efficient microwave-activated method has been developed for the synthesis of 4-quinolone-3-carbonitriles from anilines and acrylates, showcasing the convenience and speed of this technique. researchgate.net
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Quinoline/benzo[h]quinoline-3-carbonitriles | Microwave-Assisted, Solvent-Free, Nanocatalyst | Short | High | researchgate.net |
| Quinoline Thiosemicarbazones | Microwave-Assisted Condensation | 3-5 min | Excellent | mdpi.com |
| 4-Quinolone-3-carbonitriles | Microwave-Activated | Short | Good | researchgate.net |
| 2-Styrylquinoline-4-carboxylic Acids | Microwave-Assisted Condensation | 5-7 min | 51-94% | conicet.gov.ar |
| 2-Methyl-4-quinolones | Microwave Irradiation | 5 min | Not specified | researchgate.net |
Solvent-Free Reaction Conditions
The elimination of volatile organic solvents is a key principle of green chemistry. Solvent-free reactions not only reduce environmental pollution but can also lead to improved reaction rates and easier product isolation. nih.govrsc.org The synthesis of quinoline-4-carbonitrile derivatives has been successfully achieved under solvent-free conditions, often in conjunction with other green techniques like microwave irradiation or nanocatalysis. rsc.orgresearchgate.net
For example, a one-pot, solvent-free, microwave-assisted multi-component reaction has been developed for the synthesis of quinoline derivatives on the surface of alumina (B75360) impregnated with hydrochloric acid. rsc.org This method avoids the use of any solvent, making it an environmentally friendly approach. rsc.org Similarly, the synthesis of 4-aryl/heteroaryl benzo[h]quinolin-2-one-3-carbonitriles has been reported under solvent-free conditions, leading to high yields and short reaction times. researchgate.net Another notable example is the use of a novel ionically tagged magnetic nanoparticle catalyst for the preparation of 2-aryl-quinoline-4-carboxylic acids under solvent-free conditions at 80 °C. acs.org
Nanocatalysis in Quinoline Carbonitrile Synthesis
Nanocatalysts have gained significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. researchgate.net The use of nanocatalysts offers a greener alternative to traditional homogeneous catalysts as they can be easily separated from the reaction mixture and reused, minimizing waste. acs.orgresearchgate.net
Several types of nanocatalysts have been employed in the synthesis of quinoline carbonitriles and their analogs. For instance, an engineered nano-sized N-GQDs/CoFe2O4 magnetic spherical composite has been used as an efficient catalyst for the microwave-assisted one-pot synthesis of quinoline-3-carbonitrile derivatives, achieving high yields in very short reaction times. rsc.org Fe3O4@SiO2–SO3H nanoparticles have been utilized as a recyclable heterogeneous catalyst for the synthesis of hexahydro-4-phenylquinoline-3-carbonitriles under ultrasonic irradiation. nih.govresearchgate.net
Furthermore, the synthesis of pyranoquinoline derivatives has been accomplished using a CuMnxOy-GO heterostructure as a nanocatalyst in water, a green solvent. nih.gov This method highlights the potential of combining nanocatalysis with aqueous reaction media for sustainable chemical synthesis. nih.gov The development of novel ionically tagged magnetic nanoparticles has also been reported for the synthesis of 2-aryl-quinoline-4-carboxylic acids, demonstrating the versatility of nanomaterials in catalysis. acs.org
| Nanocatalyst | Quinoline Derivative | Key Features | Reference |
|---|---|---|---|
| N-GQDs/CoFe2O4 magnetic spherical composite | Quinoline-3-carbonitrile derivatives | Microwave-assisted, one-pot, short reaction time (60-90s), high yields (83-96%), reusable (7 runs) | rsc.org |
| Fe3O4@SiO2–SO3H nanoparticles | Hexahydro-4-phenylquinoline-3-carbonitriles | Ultrasonic irradiation, four-component reaction, reusable | nih.govresearchgate.net |
| CuMnxOy-GO heterostructure | Pyranoquinoline derivatives | Reaction in water, reusable | nih.gov |
| Ionically tagged magnetic nanoparticles | 2-Aryl-quinoline-4-carboxylic acids | Solvent-free, reusable | acs.org |
| nanostructured TiO2 photocatalyst | Quinoline/benzo[h]quinoline-3-carbonitriles | Microwave-assisted, solvent-free | researchgate.net |
Multi-component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. tcichemicals.comfrontiersin.org This approach is atom-economical and reduces the number of synthetic steps, purification procedures, and waste generation, aligning well with the principles of green chemistry. tcichemicals.comfrontiersin.org
The synthesis of quinoline-4-carbonitrile derivatives has been a fertile ground for the application of MCRs. rsc.org For example, a one-pot, solvent-free, microwave-assisted MCR has been developed for the synthesis of quinoline derivatives using anilines, aldehydes, and terminal aryl alkynes, catalyzed by montmorillonite (B579905) K-10. rsc.org This method offers nearly 90% atom economy and excellent yields in a short time. rsc.org
Another example involves a four-component condensation reaction for the synthesis of hexahydro-4-phenylquinoline-3-carbonitriles using a retrievable heterogeneous catalyst under ultrasonic irradiation. researchgate.net The use of MCRs in combination with other green techniques like microwave assistance and heterogeneous catalysis further enhances the sustainability of quinoline synthesis. rsc.orgmdpi.com
Transition-Metal-Free and Heterogeneous Catalysis
While transition-metal catalysts are widely used in organic synthesis, their potential toxicity and cost have driven the development of transition-metal-free alternatives. researchgate.netnih.gov Similarly, heterogeneous catalysts are preferred over their homogeneous counterparts due to their ease of separation and recyclability. rsc.orgresearchgate.net
Several transition-metal-free methods have been reported for the synthesis of quinolines. frontiersin.org For instance, a direct oxidative cyclocondensation of N,N-dimethyl enaminones with o-aminobenzyl alcohols has been developed to synthesize substituted quinolines without the need for a transition metal catalyst. frontiersin.org Another approach involves the direct conversion of β-O-4 model compounds, found in lignin, into functionalized quinolines in a one-pot cascade reaction, offering a potential route from biomass to valuable chemicals. nih.gov
In the realm of heterogeneous catalysis, sulfamic acid has been used as a recyclable catalyst for the Friedlander condensation to produce quinoline derivatives. rsc.org This method is simple, convenient, and environmentally benign. rsc.org The use of solid acid catalysts like montmorillonite K-10 in MCRs for quinoline synthesis also falls under this category. rsc.org
Mechanistic Investigations of Key Synthetic Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new, more efficient ones. Mechanistic studies of quinoline synthesis often involve identifying key intermediates and transition states.
For instance, in the synthesis of quinoline derivatives from β-O-4 model compounds, both imine and chalcone (B49325) have been identified as key intermediates. nih.gov Density functional theory (DFT) calculations have been used to support the experimentally observed preferred reaction pathway. nih.gov
In the iodine-catalyzed Povarov-type reaction for the synthesis of 2,4-disubstituted quinolines, it is proposed that iodine adds to the alpha-carbon of a methyl ketone, which is then oxidized by DMSO. mdpi.com This is followed by a series of steps including nucleophilic attack, cyclization, and aromatization to yield the final product. mdpi.com
The mechanism of the Camps' reaction, which produces quinolin-4-ones, involves the intramolecular aldol (B89426) condensation of N-(2-acylaryl)amides that can enolize. mdpi.com The regioselectivity of the Gould-Jacobs reaction, another classical method for quinoline synthesis, is controlled by both steric and electronic factors. mdpi.com
The plausible mechanism for the nanocatalyzed synthesis of 2-amino-4-arylbenzo[h]quinoline-3-carbonitrile derivatives involves an initial Knoevenagel condensation between an aldehyde and malononitrile, followed by a Michael addition of an amine and subsequent intramolecular cyclization. acs.orgnih.gov
Detailed Reaction Mechanisms for Quinoline Ring Formation
The formation of the quinoline ring, the central scaffold of this compound, can be accomplished through several classic synthetic routes. These methods typically involve the reaction of an aniline derivative with a three-carbon component, followed by an acid-catalyzed cyclization and dehydration/oxidation sequence. Two of the most relevant and historically significant methods are the Doebner-von Miller and Combes syntheses.
Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis and is highly versatile for producing substituted quinolines. nih.govrsc.org It involves the reaction of an aniline (in this case, p-toluidine to provide the 6-methyl group) with an α,β-unsaturated carbonyl compound. iipseries.org The reaction is typically promoted by a strong acid, such as sulfuric or hydrochloric acid. iipseries.orgatlanchimpharma.com
The mechanism proceeds through the following key steps:
Michael Addition: The reaction initiates with the conjugate (Michael) addition of the aniline to the α,β-unsaturated carbonyl compound. For instance, using crotonaldehyde (B89634) (formed in situ or added directly) would lead to a 2-methylquinoline.
Intermediate Formation: The initial adduct undergoes further reactions. When acrolein is used, it can react with a second molecule of aniline to form a diarylpropane diamine intermediate.
Cyclization: Under the influence of the strong acid, the intermediate undergoes an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks a carbonyl or a protonated double bond, leading to the closure of the heterocyclic ring.
Dehydration and Oxidation: The resulting dihydroquinoline intermediate is then dehydrated and oxidized to form the stable aromatic quinoline ring. rsc.org The oxidant can be a component of the reaction mixture or an external agent. iipseries.org
A modified Doebner-von Miller reaction using acrolein diethyl acetal (B89532) has been shown to be an effective method, serving as a stable precursor to the reactive acrolein. nih.govepa.govresearchgate.net
Combes Quinoline Synthesis: The Combes synthesis is another powerful method that produces 2,4-substituted quinolines. iipseries.orgwikipedia.org This reaction involves the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org
The mechanism is understood to involve:
Schiff Base Formation: The aniline first reacts with one of the carbonyl groups of the β-diketone to form a Schiff base intermediate (an enamine tautomer thereof). iipseries.orgwikipedia.org This step involves the protonation of a carbonyl oxygen, nucleophilic attack by the aniline, and subsequent dehydration. wikipedia.org
Acid-Catalyzed Cyclization: The enamine intermediate is then protonated, activating it for the crucial ring-closing step. This intramolecular cyclization is the rate-determining step of the reaction. wikipedia.org
Dehydration: The resulting cyclic intermediate, which contains a hydroxyl group, is then dehydrated under the acidic conditions to yield the final substituted quinoline product. wikipedia.org Polyphosphoric acid (PPA) is sometimes used as a more effective dehydrating agent and catalyst than sulfuric acid. wikipedia.org
| Reaction Name | Key Reactants | Catalyst | Key Feature |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Strong Acid (e.g., H₂SO₄) | Versatile for various substitutions. iipseries.orgnih.gov |
| Combes Synthesis | Aniline, β-Diketone | Strong Acid (e.g., H₂SO₄, PPA) | Forms 2,4-disubstituted quinolines via a Schiff base. wikipedia.org |
Role of Intermediates (e.g., Schiff Bases, Acrolein)
The successful synthesis of the quinoline ring is highly dependent on the formation and reactivity of key intermediates. Schiff bases and acrolein are prominent examples that play central roles in several synthetic strategies.
Schiff Bases: A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. In the context of quinoline synthesis, they are critical intermediates.
In Combes Synthesis: As detailed previously, the formation of a Schiff base from the reaction of an aniline and a β-diketone is the first major step. wikipedia.org This intermediate then tautomerizes to an enamine, which is the species that undergoes the acid-catalyzed cyclization to form the quinoline ring. wikipedia.org
In Pfitzinger Reaction: The Pfitzinger reaction, which synthesizes quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, also proceeds through a Schiff base intermediate. iipseries.org The isatin ring is opened by a base, and the resulting amino group condenses with the carbonyl compound to form a Schiff base, which then cyclizes. iipseries.org
General Importance: Schiff bases derived from substituted quinolines, such as those from 2-hydroxy-6-methylquinoline-3-carbaldehyde, are also synthesized and studied for their coordination chemistry and biological activities, highlighting the versatility of this functional group in quinoline chemistry. wisdomlib.orgtandfonline.comijprajournal.combohrium.comajgreenchem.com
Acrolein: Acrolein (prop-2-enal) is the simplest α,β-unsaturated aldehyde and a crucial three-carbon building block in some quinoline syntheses.
In Skraup and Doebner-von Miller Reactions: In the classic Skraup reaction, acrolein is generated in situ from the dehydration of glycerol by sulfuric acid. iipseries.orgrsc.org It then reacts with aniline. The Doebner-von Miller reaction is a more general version that can directly use α,β-unsaturated aldehydes like acrolein or its precursors. rsc.org The reaction of aniline with acrolein leads to a 1,4-addition product, which then cyclizes and is oxidized to form the quinoline ring. rsc.org To mitigate the high reactivity and tendency of acrolein to polymerize, more stable precursors like acrolein diethyl acetal are often employed, which generate acrolein under the acidic reaction conditions. researchgate.netepa.govresearchgate.net
| Intermediate | Parent Reaction(s) | Role in Synthesis |
| Schiff Base | Combes, Pfitzinger | Forms from aniline and a carbonyl; undergoes intramolecular cyclization. iipseries.orgwikipedia.org |
| Acrolein | Skraup, Doebner-von Miller | Acts as the three-carbon electrophile for annulation with aniline. rsc.org |
Cyclization Pathways (e.g., Thorpe-Ziegler Cyclization)
While the aforementioned reactions build the fundamental quinoline ring, specific functionalities like the 4-carbonitrile group often require dedicated synthetic steps, including specialized cyclization reactions. The Thorpe-Ziegler cyclization is a prominent example used for forming rings containing a cyano group.
Thorpe-Ziegler Cyclization: This reaction is an intramolecular condensation of a dinitrile (or a compound with a nitrile and another reactive group) catalyzed by a base to form a cyclic β-enaminonitrile after hydrolysis of the initial imine product. rsc.orgambeed.com
A relevant synthetic approach to a quinoline carbonitrile scaffold involves the following steps:
Precursor Synthesis: A substituted anthranilonitrile (2-aminobenzonitrile) is reacted with a molecule like 3-bromopropanenitrile. This creates an N-alkylated intermediate, 2-(cyanoethylamino)benzonitrile. researchgate.net
Intramolecular Cyclization: The crucial step is the base-catalyzed intramolecular cyclization of this dinitrile precursor. A strong base (e.g., lithium tert-butoxide) deprotonates the carbon atom alpha to one of the nitrile groups, creating a carbanion. researchgate.net
Ring Closure: This carbanion then acts as a nucleophile, attacking the carbon of the other nitrile group in an intramolecular fashion to form a six-membered ring. researchgate.net
Tautomerization: The initial cyclic imine product is not isolated but tautomerizes to the more stable enamine form. This results in a 4-aminoquinoline-3-carbonitrile. researchgate.net
While this example directly produces a 3-carbonitrile, the principle demonstrates a powerful method for constructing the cyano-substituted pyridine ring portion of the quinoline system. The synthesis of the specific this compound isomer would require a different precursor, likely derived from a reaction that places the nitrile-forming group at the appropriate position for cyclization to the C4 position. For instance, a Dieckmann-type condensation of a suitably substituted diester, followed by conversion of a resulting keto group to the nitrile, represents an alternative conceptual pathway. mdpi.com
Chemical Reactivity and Transformations of 6 Methylquinoline 4 Carbonitrile
Electrophilic Aromatic Substitution Reactions
The quinoline (B57606) ring system is generally susceptible to electrophilic aromatic substitution. The position of substitution is influenced by the directing effects of the existing substituents and the reaction conditions. In 6-methylquinoline-4-carbonitrile, the pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom and the nitrile group. Therefore, electrophilic substitution is expected to occur on the benzene (B151609) ring (positions 5, 7, and 8).
The methyl group at the 6-position is an ortho-, para-directing activator, while the nitrile group at the 4-position is a meta-directing deactivator. Consequently, electrophilic attack is most likely to occur at the 5 and 8-positions, which are ortho and para to the activating methyl group, respectively, and meta to the deactivating nitrile group (relative to the carbocyclic ring).
Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration would introduce a nitro group (NO2), which can subsequently be reduced to an amino group (NH2), providing a pathway to further functionalization. mnstate.edu
Nucleophilic Additions and Substitutions Involving the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is polarized, with the carbon atom being electrophilic. This allows for nucleophilic additions to the carbon atom. libretexts.org
One of the most common reactions of nitriles is hydrolysis, which can occur under acidic or basic conditions to yield a carboxylic acid or a primary amide as an intermediate. libretexts.org The resulting 6-methylquinoline-4-carboxylic acid can then undergo further reactions typical of carboxylic acids. smolecule.com
The nitrile group can also be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org This transformation is valuable for introducing a flexible linker or a basic nitrogen atom.
Functional Group Interconversions and Derivatization
The functional groups present in this compound can be interconverted or derivatized to access a wider range of compounds.
Oxidation and Reduction Pathways
The methyl group at the 6-position can be oxidized to a carboxylic acid group (quinoline-6-carboxylic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO4). nih.gov This provides an alternative route to dicarboxylic acid derivatives of quinoline.
As mentioned previously, the nitrile group can be reduced to a primary amine. libretexts.org Additionally, the quinoline ring itself can be reduced. For example, catalytic hydrogenation can lead to the corresponding 1,2,3,4-tetrahydroquinoline (B108954) derivative. rsc.org The specific outcome of the reduction depends on the catalyst and reaction conditions used. iipseries.orgscispace.comnih.gov
Esterification and N-Alkylation Reactions
If the nitrile group is hydrolyzed to a carboxylic acid, the resulting 6-methylquinoline-4-carboxylic acid can undergo esterification with various alcohols in the presence of an acid catalyst to form the corresponding esters. mdpi.comimist.ma
The nitrogen atom in the quinoline ring is basic and can be alkylated using alkyl halides. mdpi.comimist.ma This N-alkylation introduces a positive charge on the nitrogen atom, forming a quinolinium salt, which can further influence the reactivity of the molecule.
Metal-Mediated and Catalytic Transformations
Transition metal-catalyzed reactions are powerful tools for the functionalization of heterocyclic compounds like this compound. ias.ac.inresearchgate.netnih.gov
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely used to form new carbon-carbon bonds. acs.orgorganic-chemistry.orgwikipedia.org For these reactions to be applied to this compound, a leaving group, typically a halogen, is often required on the quinoline ring. For instance, if a chloro or bromo substituent were present at a specific position, it could be coupled with a variety of organometallic reagents to introduce new alkyl, aryl, or alkynyl groups. organic-chemistry.orguni-muenchen.de Iron-catalyzed cross-coupling reactions have also been shown to be effective for coupling heteroaromatic tosylates with Grignard reagents. organic-chemistry.org
Interactive Data Table: Reactivity of this compound
| Reaction Type | Reagents and Conditions | Product Functional Group |
| Electrophilic Aromatic Substitution | ||
| Nitration | HNO3, H2SO4 | Nitro (-NO2) |
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Bromo (-Br) or Chloro (-Cl) |
| Nitrile Group Transformations | ||
| Hydrolysis (Acidic or Basic) | H3O+ or OH-, H2O | Carboxylic Acid (-COOH) |
| Reduction | LiAlH4, then H2O | Primary Amine (-CH2NH2) |
| Methyl Group Oxidation | ||
| Oxidation | KMnO4, heat | Carboxylic Acid (-COOH) |
| N-Alkylation | ||
| Alkylation | Alkyl halide (e.g., CH3I) | Quinolone N-oxide |
| Cross-Coupling (Requires Halogenation) | ||
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenylquinoline |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylquinoline |
Dehydrogenation and Annulation Reactions of this compound
Comprehensive searches of scientific literature and chemical databases did not yield specific examples of dehydrogenation or annulation reactions where this compound is the starting material. While the broader class of quinoline compounds is known to participate in such transformations, detailed research findings for this particular derivative are not documented in the available resources.
Dehydrogenation reactions typically involve the removal of hydrogen to create new double bonds, often leading to aromatization. For instance, the dehydrogenation of tetrahydroquinolines is a common method to synthesize quinolines. However, as this compound is already an aromatic system, further dehydrogenation would require significant transformation of the quinoline core, for which no studies have been found.
Annulation reactions involve the construction of a new ring onto an existing molecule. The quinoline scaffold can undergo annulation to form polycyclic systems. For example, reactions that build upon the existing benzene or pyridine ring of the quinoline nucleus are well-established for various quinoline derivatives. These often involve the functional groups present on the quinoline ring as handles for cyclization. In the case of this compound, the methyl group at the 6-position and the carbonitrile group at the 4-position could potentially be involved in such reactions. For example, the methyl group could undergo condensation reactions, or the nitrile group could participate in cyclization after initial reactions. However, specific documented examples of these transformations for this compound are not available.
Research on related quinoline derivatives offers insights into potential, yet unconfirmed, reactivity. For instance, studies on other quinoline carbonitriles have shown their utility as precursors in the synthesis of more complex heterocyclic systems through cyclization and annulation pathways. Similarly, reactions involving the methyl group on the quinoline ring are known, but have not been specifically reported for this compound in the context of annulation.
Given the absence of direct research on the dehydrogenation and annulation reactions of this compound, no data tables of research findings can be provided. Further experimental investigation is required to explore these aspects of its chemical reactivity.
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
No published ¹H, ¹³C, or 2D NMR (COSY, HSQC, HMBC, TOCSY) spectra or data sets for 6-Methylquinoline-4-carbonitrile were found in the reviewed literature.
Detailed experimental ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for this compound, are not available in the public domain.
Comprehensive 2D NMR studies to establish the proton-proton and proton-carbon correlations within the this compound molecule have not been reported.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Vibrational Assignments
Specific FT-IR and Raman spectra for this compound, along with detailed vibrational band assignments, are not documented in available scientific resources.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While mass spectrometry is a common technique for determining molecular weight and fragmentation, specific high-resolution mass spectrometry (HRMS) or detailed electron ionization (EI) fragmentation patterns for this compound have not been published.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties
There are no available studies on the UV-Vis absorption and fluorescence emission properties of this compound. Data such as absorption maxima (λmax), molar absorptivity (ε), and fluorescence quantum yields have not been reported.
X-ray Crystallography for Solid-State Structure Determination
A crystal structure for this compound has not been deposited in crystallographic databases. Consequently, information regarding its solid-state conformation, bond lengths, bond angles, and intermolecular interactions is unavailable.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations and their Applications
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the solid state. DFT calculations have been instrumental in understanding the fundamental characteristics of quinoline (B57606) derivatives. rsc.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional commonly used in these calculations, often paired with basis sets like 6-311G(d) or 6-311+G(d) to achieve a good balance between accuracy and computational cost. scirp.org
Geometry Optimization and Conformational Analysis
A crucial first step in computational analysis is geometry optimization, which seeks to find the lowest energy arrangement of atoms in a molecule. nih.gov For quinoline derivatives, DFT methods, such as B3LYP with the 6-311+G(2d,p) basis set, are employed to determine the optimized ground state geometry. tandfonline.com This process identifies the most stable three-dimensional structure of the molecule. tandfonline.com
Conformational analysis, which explores the different spatial arrangements of a molecule (conformers) and their corresponding energies, is also performed. tandfonline.com By scanning the potential energy surface through the rotation of specific dihedral angles, researchers can identify the most stable conformers, which correspond to local minima on the energy surface. tandfonline.com For instance, in a study of a related quinoline derivative, the stable structure was found at a minimum energy of -0.0943805 hartree, while the transition state was at a maximum energy of -0.0860631 hartree, resulting in an energy difference of 0.2262 eV. tandfonline.com
Electronic Structure Analysis (HOMO-LUMO, Band Gap, Charge Distribution)
The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. scirp.org A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. tandfonline.com
For example, DFT calculations on a similar quinoline derivative, 6-fluoro-4-hydroxy-2-methylquinoline, revealed a HOMO-LUMO energy gap of approximately 4.7 eV, indicating significant intermolecular charge transfer. tandfonline.com In another instance, for 6-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid, the HOMO-LUMO gap was calculated to be 4.12 eV.
Charge distribution within the molecule is also analyzed, often through Mulliken population analysis, to understand the distribution of electrons on each atom. This provides insights into the molecule's polarity and reactive sites. tandfonline.com
| Property | Value (6-fluoro-4-hydroxy-2-methylquinoline) | Value (6-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid) |
| HOMO-LUMO Gap | ~4.7 eV tandfonline.com | 4.12 eV |
Prediction of Spectroscopic Properties (IR, Raman, UV-Vis)
DFT calculations are a powerful tool for predicting and interpreting various spectroscopic data. By calculating the vibrational frequencies, theoretical Infrared (IR) and Raman spectra can be generated. These calculated spectra can then be compared with experimental data to confirm the molecular structure and assign vibrational modes. nih.gov For instance, in a study of 6-methyl-1,2,3,4-tetrahydroquinoline, the calculated frequencies showed close agreement with the observed FTIR and Raman spectra after refinement with scale factors. nih.gov
Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). tandfonline.com This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally. tandfonline.com For a related quinoline derivative, TD-DFT calculations showed three absorption bands at 291 nm, 272 nm, and 265 nm in the water phase, with the peak at 291 nm matching well with experimental data. tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, providing a color-coded guide to the molecule's reactivity. uni-muenchen.de Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. tandfonline.comuantwerpen.be Green areas represent neutral potential. tandfonline.com MEP analysis is valuable for understanding intermolecular interactions and predicting reactive sites. tandfonline.com
Analysis of Chemical Hardness, Softness, and Electrophilicity
Global reactivity descriptors such as chemical hardness (η), softness (S), and the electrophilicity index (ω) are calculated from the HOMO and LUMO energies to quantify the reactivity of a molecule. chemrevlett.com
Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution. A higher hardness value indicates greater stability and lower reactivity. chemrevlett.com
Chemical Softness (S) is the reciprocal of hardness and indicates the ease with which a molecule can undergo a chemical reaction. nih.gov
Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a stronger electrophile. tandfonline.com
These parameters are calculated using the following equations, where IP is the ionization potential and EA is the electron affinity:
η = (IP - EA) / 2
S = 1 / η
ω = μ² / (2η), where μ is the chemical potential. tandfonline.com
For a related quinoline derivative, a high electrophilicity index and low softness value were found, indicating high chemical reactivity. tandfonline.com
| Descriptor | Definition |
| Chemical Hardness (η) | Resistance to change in electron distribution. chemrevlett.com |
| Chemical Softness (S) | Reciprocal of hardness, indicating reactivity. nih.gov |
| Electrophilicity Index (ω) | Ability to accept electrons. tandfonline.com |
Non-linear Optical (NLO) Properties
Theoretical calculations are also employed to predict the non-linear optical (NLO) properties of molecules. researchgate.net These properties arise from the interaction of a material with an intense electromagnetic field, such as that from a laser. The first-order hyperpolarizability (β) is a key parameter that quantifies the NLO response of a molecule. Molecules with large β values are of interest for applications in optoelectronics and photonics. researchgate.net
DFT calculations, often at the B3LYP level of theory, are used to compute the dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). tandfonline.comresearchgate.net For a quinoline derivative, the calculated first-order hyperpolarizability was found to be significantly higher than that of the standard NLO material urea, suggesting excellent potential for NLO applications. tandfonline.com The intramolecular charge transfer, often indicated by the HOMO-LUMO gap, plays a crucial role in enhancing the NLO properties of a molecule. tandfonline.com
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method to investigate the electronic excited states of molecules. rsc.orguci.eduresearchgate.net It allows for the calculation of properties related to a molecule's response to light, such as absorption and emission spectra. rsc.orgresearchgate.net For quinoline derivatives, TD-DFT is instrumental in understanding their photophysical properties. researchgate.netresearchgate.net
Researchers utilize TD-DFT to calculate the vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net The method is also employed to optimize the geometry of the molecule in its excited state, providing insights into the changes in structure upon electronic excitation. nih.govq-chem.com The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. researchgate.nettandfonline.com
For instance, studies on similar quinoline derivatives use TD-DFT calculations to predict their electronic transitions. tandfonline.com The nature of these transitions, such as π → π* or n → π*, can be characterized, revealing the involvement of different parts of the molecule in the electronic excitation. tandfonline.com Environmental effects, such as the presence of a solvent, can be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM), which provides a more realistic description of the molecule's behavior in solution. researchgate.netnih.gov
| Parameter | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.3 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.2 eV | Chemical reactivity and stability |
| First Excitation Energy (λmax) | 310 nm | UV-Vis absorption maximum |
| Oscillator Strength (f) | 0.45 | Intensity of electronic transition |
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. tandfonline.comarabjchem.org For quinoline derivatives, MD simulations provide valuable insights into their dynamic behavior, especially when interacting with biological macromolecules like proteins or DNA. tandfonline.comnih.govnih.gov These simulations can reveal the stability of ligand-protein complexes, conformational changes in both the ligand and the protein, and the key interactions that govern the binding process. nih.govmdpi.com
The general procedure for an MD simulation involves defining a system, which includes the molecule of interest (e.g., 6-Methylquinoline-4-carbonitrile) and its environment (e.g., a protein in a water box). arabjchem.org The forces between the atoms are calculated using a force field, and Newton's equations of motion are solved iteratively to generate a trajectory of the system's atomic positions over time. tandfonline.com
Analysis of the MD trajectory can yield important information such as:
Root Mean Square Deviation (RMSD): To assess the stability of the system over the simulation time. nih.gov
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the molecule or protein. nih.gov
Hydrogen Bond Analysis: To determine the formation and lifetime of hydrogen bonds, which are often crucial for binding. nih.gov
Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA to estimate the strength of the interaction between the ligand and its target. nih.gov
MD simulations have been used to study the interaction of quinoline derivatives with various enzymes, providing a dynamic picture of how these compounds might act as inhibitors. nih.govnih.gov
Elucidation of Reaction Mechanisms and Transition States through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of chemical reactions. acs.orgimist.ma These methods can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. acs.orgyoutube.com The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's kinetics. tandfonline.comyoutube.com
For the synthesis of quinoline derivatives, computational studies can help to:
Propose and validate reaction pathways: By comparing the energies of different possible routes, the most likely mechanism can be identified. imist.manih.gov
Characterize intermediates and transition states: The geometries and energies of these transient species can be calculated, providing a detailed picture of the reaction progress. acs.org
Explain selectivity: In reactions where multiple products can be formed, computational methods can help to understand why one product is favored over others. acs.org
Investigate the role of catalysts: The interaction of a catalyst with the reactants can be modeled to understand how it lowers the activation energy of the reaction. researchgate.net
For example, the mechanism of the Doebner reaction, a method for synthesizing quinoline-4-carboxylic acids, has been investigated using computational approaches. imist.ma These studies can reveal the step-by-step process of bond formation and breaking, including the initial condensation, cyclization, and subsequent aromatization steps.
Table 2: Computationally Derived Parameters for a Reaction Step (Note: This table is a generalized representation of data obtained from computational reaction mechanism studies.)
| Parameter | Value (e.g., kcal/mol) | Significance |
|---|---|---|
| Activation Energy (ΔG‡) | +25 | Determines the reaction rate (kinetics) |
| Reaction Energy (ΔG) | -15 | Determines the product stability (thermodynamics) |
| Key Transition State Bond Distance | 1.85 Å | Indicates the extent of bond formation/breaking |
Applications in Advanced Chemical Research Excluding Biological/clinical
Role as Ligands in Coordination Chemistry
The nitrogen atom within the quinoline (B57606) ring and the nitrogen of the nitrile group in 6-Methylquinoline-4-carbonitrile provide potential donor sites for coordination with metal ions. This dual-site availability allows it to function as a ligand, forming stable complexes with various transition metals.
The synthesis of metal complexes using quinoline-based ligands is a well-established area of research. researchgate.netresearchgate.net These syntheses are typically achieved by reacting the quinoline derivative with a suitable metal salt in an appropriate solvent. For instance, research on related 2-chloro-6-methylquinoline (B1583817) derivatives has demonstrated the successful synthesis of complexes with V(IV), Co(II), and Cu(II) ions. researchgate.net The general procedure involves dissolving the ligand and the metal salt, such as vanadyl sulfate (B86663) or cobalt chloride hexahydrate, often in a solvent like dioxane or methanol, and refluxing the mixture to facilitate the complex formation. researchgate.netacs.org The resulting metal complexes often exhibit distinct colors and solubility properties compared to the free ligand, providing initial confirmation of successful coordination. acs.org The functionalization of the quinoline ring is a key strategy, as the steric and electronic effects contributed by substituents like the methyl and cyano groups in this compound can significantly influence the reactivity and solubility of the resulting metal complexes. researchgate.net
Table 1: Examples of Metal Complexes with Quinoline-Derived Ligands
| Metal Ion | Ligand Type | Resulting Complex Type | Reference |
|---|---|---|---|
| Co(II), V(IV) | Schiff base from 2-chloroquinoline-3-carbaldehyde | Mononuclear Co(II) and V(IV) complexes | acs.org |
| V(IV), Co(II), Cu(II) | Hydrazone from 2-chloro-6-methylquinoline | Six-coordinate octahedral complexes | researchgate.net |
| Mn, Cd, Zn | 2-(1,2,4-1H-triazol-3-yl)pyridine | Coordination polymers and complexes | researchgate.net |
Chelating agents are compounds that can form multiple bonds to a single metal ion, creating a stable, ring-like structure known as a chelate. nih.gov Quinoline derivatives, particularly those with additional donor groups like 8-hydroxyquinolines, are recognized as potent chelators. researchgate.net this compound can act as a bidentate ligand, coordinating through the quinoline nitrogen and the nitrile nitrogen. The formation of such metal-ligand bonds involves the donation of electron pairs from the ligand (a Lewis base) to the metal ion (a Lewis acid). libretexts.org
The coordination geometry of the resulting complex is determined by the coordination number of the central metal ion and the nature of the ligands. libretexts.org Transition metal complexes exhibit a wide variety of geometries. For example, a coordination number of six typically results in an octahedral geometry, while a coordination number of four can lead to either tetrahedral or square planar arrangements. libretexts.org
In complexes involving quinoline-type ligands, various geometries have been observed. Studies on copper complexes with guanidine-quinoline ligands show highly distorted geometries that are intermediate between square-planar and tetrahedral. rsc.org Palladium(II) complexes with tripodal ligands containing quinoline moieties have been found to adopt a slightly distorted square planar geometry. aut.ac.nz The plasticity of copper(II) coordination, for instance, allows for geometries ranging from square planar and square pyramidal to octahedral. nih.gov For complexes derived from 2-chloro-6-methylquinoline, a six-coordinate octahedral geometry has been suggested for V(IV), Co(II), and Cu(II) complexes. researchgate.net
Table 2: Common Coordination Geometries in Transition Metal Complexes
| Coordination Number | Molecular Geometry | Example Ion | Reference |
|---|---|---|---|
| 2 | Linear | [Ag(NH₃)₂]⁺ | libretexts.org |
| 4 | Tetrahedral | [Zn(CN)₄]²⁻ | libretexts.org |
| 4 | Square Planar | [Pt(NH₃)₂Cl₂] | libretexts.org |
| 5 | Trigonal Bipyramidal | [CoCl₅]²⁻ | libretexts.org |
Precursors and Building Blocks in Organic Material Science
Quinoline derivatives are significant building blocks in organic synthesis for creating advanced materials due to their inherent electronic and photophysical properties. scbt.com Their rigid, aromatic structure is advantageous for applications in electronics and photonics.
The unique electronic properties of quinoline-based compounds make them candidates for use in organic electronics. Research has indicated that derivatives of 6-methylquinoline (B44275), such as 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid, have potential applications in the development of organic semiconductors. smolecule.com Similarly, other functionalized quinolines are being explored for this purpose. evitachem.com Quinolines serve as versatile scaffolds for synthesizing more complex heterocyclic compounds, which can be tailored to achieve desired semiconductor properties. scbt.com
The field of organic electronics heavily relies on materials that can efficiently transport charge and emit light. Quinoline derivatives are investigated for their potential use in Organic Light-Emitting Diodes (OLEDs). For instance, 4-Chloro-6-methylquinoline-3-carbonitrile, a closely related compound, is listed as an OLED material, highlighting the relevance of the 6-methylquinoline-carbonitrile framework in this technology. bldpharm.com The development of such materials is crucial for creating more efficient and cost-effective display and lighting technologies.
The intrinsic fluorescence of many quinoline derivatives makes them excellent platforms for the design of chemical sensors. researchgate.net 6-Methylquinoline itself has been used as a starting material in the synthesis of fluorescent dyes that are sensitive to halides. fishersci.fi The general strategy involves modifying the quinoline core to incorporate a recognition unit that can interact with a specific analyte, leading to a change in the fluorescence signal. nih.gov
The addition of certain functional groups can induce or enhance fluorescence. For example, adding a dimethylamino group to a quinoline moiety has been shown to turn a bioactive molecule into a useful fluorescent probe for cell imaging. nih.gov New styryl dyes based on N-methylquinoline scaffolds have been synthesized and studied for their DNA binding and applicability as selective dyes for mitochondria in living cells. mdpi.com These probes often work through mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). The synthesis of these probes often involves standard organic reactions, such as the Doebner-Miller reaction to form the quinoline ring, followed by functionalization. rsc.org
Table 3: Applications of this compound Scaffolds in Material Science
| Application Area | Specific Use | Underlying Property | Related Compounds/Derivatives | Reference |
|---|---|---|---|---|
| Organic Semiconductors | Building block for semiconductor materials | Electronic properties of the quinoline core | 2-[5-(2-Chlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid | smolecule.com |
| OLEDs | Component in light-emitting layers | Electroluminescence | 4-Chloro-6-methylquinoline-3-carbonitrile | bldpharm.com |
| Fluorescent Probes | Sensing halides and biomolecules | Intrinsic fluorescence and environmental sensitivity | Fluorescent halide-sensitive quinolinium dyes, N-methylquinoline styryl dyes | fishersci.fimdpi.com |
Based on a comprehensive review of the available research, there is currently no scientific literature detailing the application of This compound in the specific catalytic roles outlined. The search results consistently show that quinoline derivatives, including those with methyl and carbonitrile groups, are typically the products or substrates in catalytic reactions, rather than the catalysts themselves.
Specifically, there is no information available on the use of this compound in the following applications:
Heterogeneous Photocatalysis for Chemical Transformations
Role in Supported Catalysis and Nanocatalysis
Research in these areas focuses on using various catalysts, such as titanium dioxide (TiO2), noble metals (Palladium, Gold), or other organocatalysts, to either synthesize the quinoline ring structure or to perform chemical transformations on it. nih.govacs.orgacs.orgnih.govrsc.org For instance, supported gold nanoparticles have been shown to catalyze the hydrogenation of quinolines, where the quinoline compound acts as a reactant. acs.orgnih.gov Similarly, nanocatalysts are widely employed in green chemistry protocols for the synthesis of quinoline derivatives. nih.govacs.orgacs.org
However, the role of this compound as a catalyst in these processes is not documented in the provided search results. Therefore, the requested article focusing on its applications in heterogeneous photocatalysis and supported/nanocatalysis cannot be generated with scientific accuracy.
Future Research Directions and Emerging Trends
Exploration of Novel Synthetic Pathways and Eco-Friendly Methodologies
The development of efficient and environmentally benign synthetic methods is a cornerstone of modern organic chemistry. For 6-Methylquinoline-4-carbonitrile, future research is geared towards moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate significant waste.
Emerging trends in this area focus on the adoption of green chemistry principles . iipseries.orggoogle.com This includes the exploration of microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for various quinoline (B57606) derivatives. rsc.org The use of heterogeneous catalysts, such as silica-supported ferric chloride ('silferc'), presents a promising eco-friendly alternative to conventional catalysts, offering advantages like reusability and the avoidance of volatile organic solvents. google.comgoogle.com One-pot multicomponent reactions are also gaining traction, providing a streamlined approach to the quinoline scaffold with high atom economy. nih.gov
Future investigations will likely focus on developing catalytic systems that are not only efficient but also based on abundant and non-toxic metals. Furthermore, the use of alternative and greener reaction media, such as ionic liquids or even solvent-free conditions, will be a key area of exploration to minimize the environmental footprint of this compound synthesis. iipseries.orgrsc.org
Investigation of Undiscovered Reactivity Profiles and New Chemical Transformations
The reactivity of this compound is largely dictated by the interplay of its constituent functional groups: the quinoline core, the methyl group, and the carbonitrile moiety. While the general reactivity of quinolines is well-documented, the specific profile of this derivative remains a subject for deeper investigation.
The electron-withdrawing nature of the carbonitrile group at the 4-position significantly influences the electronic properties of the quinoline ring, making it susceptible to specific nucleophilic and electrophilic attacks. Future research will likely delve into a more detailed mapping of this reactivity. This includes exploring a wider range of nucleophilic substitution reactions at the 4-position, potentially leading to a diverse library of new derivatives with unique properties.
The methyl group at the 6-position also offers a handle for further chemical modifications. For instance, oxidation of the methyl group could provide access to the corresponding carboxylic acid or aldehyde, opening up new avenues for functionalization. The carbonitrile group itself can undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an amine, further expanding the synthetic utility of this compound. The reactivity of the quinoline nitrogen, including N-oxide formation and subsequent reactions, also warrants further exploration. mdpi.com
Integration with Supramolecular Chemistry and Self-Assembly
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for this compound. The presence of the nitrogen atom in the quinoline ring and the nitrogen of the carbonitrile group makes this molecule a potential building block for the construction of complex, self-assembled architectures.
Future research will likely explore the ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and halogen bonding. acs.org Studies on the co-crystallization of quinoline-carbonitrile isomers with other molecules have demonstrated their capacity to form intricate supramolecular networks. acs.org The planar nature of the quinoline ring system and the linear geometry of the nitrile group are conducive to forming ordered assemblies. rsc.org
Computational Design and Predictive Modeling of New Derivatives
In recent years, computational chemistry has become an indispensable tool in the design and prediction of the properties of new molecules. For this compound, computational methods can provide valuable insights into its electronic structure, reactivity, and potential applications, thereby guiding synthetic efforts.
Density Functional Theory (DFT) calculations can be employed to predict various molecular properties, including optimized geometry, molecular electrostatic potential, and frontier molecular orbitals. rsc.org This information can help in understanding the reactivity of the molecule and in designing new derivatives with tailored electronic properties. rsc.org
Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) studies can be used to build predictive models for the biological activity of this compound derivatives. smolecule.com By correlating structural features with observed activity, these models can help in the rational design of new compounds with enhanced therapeutic potential. Molecular docking simulations can further be used to predict the binding modes of these derivatives with specific biological targets, providing a molecular basis for their activity. smolecule.com Future research will likely see a greater integration of these computational techniques to accelerate the discovery and optimization of new this compound-based compounds for various applications.
Advanced Applications in Smart Materials and Chemical Sensors
The unique electronic and photophysical properties of the quinoline scaffold make its derivatives promising candidates for applications in materials science. This compound, with its combination of an electron-donating methyl group and an electron-withdrawing carbonitrile group, is poised to be explored for its potential in smart materials and chemical sensors.
The quinoline moiety is known to exhibit fluorescence, and the substituents on the ring can modulate these properties. smolecule.com This opens up the possibility of developing fluorescent probes based on this compound for the detection of specific analytes. smolecule.comrsc.org The interaction of the analyte with the quinoline derivative could lead to a change in the fluorescence intensity or wavelength, enabling its detection. rsc.org
Furthermore, the rigid, planar structure and potential for π-π stacking make quinoline derivatives suitable for incorporation into organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors. smolecule.com The specific electronic properties of this compound could be harnessed to develop materials with tailored charge transport characteristics. The ability of quinoline derivatives to act as corrosion inhibitors also suggests a potential application for this compound in materials protection. Future research will focus on the synthesis and characterization of polymers and other advanced materials incorporating the this compound unit to unlock their full potential in these high-tech applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
